(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, also known as (R)-3-Boc-3-(4-trifluoromethylphenyl)propionic acid, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is used as a building block for the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it is used as a reagent in the synthesis of peptides and peptidomimetics, and it can be used to create a variety of derivatives for biological and biochemical studies. This compound is of particular interest due to its low toxicity, high reactivity, and its ability to form a variety of derivatives.
Scientific Research Applications
Asymmetric Synthesis and Pharmacophore Development
Kubryk and Hansen (2006) demonstrated the use of asymmetric hydrogenation of enamine esters to synthesize (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a key pharmacophore in drug development. This method provides a highly enantioselective route to beta-amino acids, pivotal in designing drugs with specific biological activities (Kubryk & Hansen, 2006).
Crystal Structure and Molecular Conformation
A study by Kozioł et al. (2001) on the crystal structure of a related L-cysteine derivative highlighted the conformation-stabilizing function of weak intermolecular bonding. The analysis provides insight into how specific molecular conformations are retained through weak hydrogen bonds and hydrophobic interactions, crucial for understanding molecular interactions in larger chemical systems (Kozioł et al., 2001).
Stereocontrolled Synthesis
Nadin et al. (2001) reported the stereocontrolled synthesis of a hydroxyethylene dipeptide isostere, showcasing the use of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid derivatives in creating complex peptide mimics. This approach is significant for the development of peptide-based therapeutics with improved stability and bioavailability (Nadin et al., 2001).
Peptide Synthesis and Modification
The work of Matsueda and Walter (2009) introduces a novel protective group for peptide synthesis, emphasizing the role of tert-butyloxycarbonyl (Boc) amino acids in facilitating peptide bond formation. Their findings underline the versatility of Boc-protected amino acids in synthesizing peptides with complex structures (Matsueda & Walter, 2009).
Material Science Applications
Gao, Sanda, and Masuda (2003) explored the copolymerization of amino acid-based acetylenes, including derivatives of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, to develop polymers with unique chiroptical properties. This research opens avenues for creating novel materials with specific optical activities for applications in biotechnology and nanotechnology (Gao, Sanda, & Masuda, 2003).
properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMVMQYNFZQHGW-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375876 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
501015-19-6 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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